molecular formula C19H27NO7 B1299811 4-Acryloylamidobenzo-18-crown-6 CAS No. 68865-32-7

4-Acryloylamidobenzo-18-crown-6

Cat. No. B1299811
CAS RN: 68865-32-7
M. Wt: 381.4 g/mol
InChI Key: UGHKKCVGQTWASH-UHFFFAOYSA-N
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Description

The compound 4-Acryloylamidobenzo-18-crown-6 is a derivative of the crown ether family, which are known for their ability to form complexes with various ions and molecules due to their unique structure. Crown ethers typically consist of a ring containing several ether groups. The "18-crown-6" part of the name indicates that the molecule includes a ring of 18 atoms, six of which are oxygen. The "4-Acryloylamidobenzo" part suggests the presence of an acryloylamido group attached to a benzene ring, which is further linked to the crown ether structure.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 4-Acryloylamidobenzo-18-crown-6, they do provide insight into related compounds. For instance, the synthesis of 4-acetylaminobenzo15crown-5 involves a one-pot reaction with polyphosphoric acid as a catalyst, where C-acylation, oximation, and Beckmann rearrangement occur . This method could potentially be adapted for the synthesis of 4-Acryloylamidobenzo-18-crown-6 by altering the starting materials and reaction conditions to accommodate the larger ring size and different substituents.

Molecular Structure Analysis

The molecular structure of crown ethers is crucial for their ability to interact with other molecules. The paper on crystal structures of molecular complexes of 18-crown-6 provides valuable information on how these structures can be analyzed using X-ray diffraction . Although the paper does not specifically mention 4-Acryloylamidobenzo-18-crown-6, it does describe the crystal structures of complexes involving 18-crown-6, which could be similar in terms of how the crown ether part of the molecule behaves in forming complexes.

Chemical Reactions Analysis

The chemical reactions involving crown ethers often revolve around their complexation properties. The abstracts provided do not detail the chemical reactions of 4-Acryloylamidobenzo-18-crown-6, but they do mention the formation of hydrogen bonds between 18-crown-6 and guest molecules . This suggests that 4-Acryloylamidobenzo-18-crown-6 could also participate in similar hydrogen bonding interactions, potentially leading to the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of crown ethers are largely determined by their molecular structure and the nature of their substituents. While the provided papers do not discuss the properties of 4-Acryloylamidobenzo-18-crown-6 specifically, they do offer insights into the properties of related compounds. For example, the crystal structures of 18-crown-6 complexes reveal how the molecule interacts with water and other guest molecules, which can influence its solubility, melting point, and other physical properties . The acryloylamido substituent in 4-Acryloylamidobenzo-18-crown-6 would also affect its reactivity, particularly in polymerization reactions due to the presence of the acryloyl group.

Scientific Research Applications

Sensory Applications

Research demonstrates the use of 4-Acryloylamidobenzo-18-crown-6 in sensory applications, particularly for detecting and transporting Pb2+ ions. For example, in a study by (Geary et al., 2005), they used a polymerized crystalline colloidal array hydrogel containing benzo-18-crown-6 for this purpose. The study highlighted the material's affinity for Pb2+ ions and its potential in sensor gels for detecting lead.

Waste Treatment

4-Acryloylamidobenzo-18-crown-6 is also useful in waste treatment, particularly in treating low-level liquid radioactive waste. (Attallah et al., 2011) demonstrated its efficiency in removing radionuclides like Cs, Co, Zn, and Eu from such waste using column chromatography.

Polymer Synthesis

The compound plays a role in the synthesis of polymers, as seen in the work of (Zhang Yongjun, 2010). They synthesized a poly(N-isopropylacrylamide) microgel incorporating the 4'-aminobenzo18-crown-6, demonstrating its impact on the thermal sensitivity and swelling degree of microgels.

Ion Sensing and Extraction

Research shows the compound's utility in ion sensing and extraction. (Shirai et al., 1995) investigated its use in detecting various metal ions based on changes in fluorescence intensity. (Heng & Hall, 2000) discussed its role in creating ion-selective methacrylic-acrylic copolymers.

Self-Assembly Polymers

It is involved in the creation of self-assembling polymers, as shown by (Feng et al., 2002) who synthesized two functional crown ether initiators, leading to self-assemblized polymers in the presence of potassium cations.

Stimuli-Responsive Materials

4-Acryloylamidobenzo-18-crown-6 is key in developing stimuli-responsive materials. For instance, (Wei et al., 2017) developed a microgel with rapid responsiveness for adsorption of specific molecules, showing the microgel's volume expansion when interacting with certain compounds.

Water Treatment

The compound finds applications in water treatment as well. (Liu et al., 2013) described a gating membrane using a copolymer with 4-Acryloylamidobenzo-18-crown-6 for detecting and removing trace Pb2+ ions in water treatment.

Organic Synthesis

In organic synthesis, (Sarkar & Rao, 1991) used a polymer of dibenzo-18-crown-6 for the reduction of ketones, demonstrating its role in enhancing stereoselectivity.

Heavy Metal Adsorption

The adsorption of heavy metal ions using crown ether adsorbents is another application, as seen in the work of (Tzeng et al., 1987), showing its potential in selectively adsorbing large metal ions.

Safety And Hazards

When handling 4-Acryloylamidobenzo-18-crown-6, it is advised to use only under a chemical fume hood, wear personal protective equipment/face protection, avoid dust formation, avoid contact with skin, eyes or clothing, do not breathe (dust, vapor, mist, gas), do not ingest, and if swallowed then seek immediate medical assistance .

properties

IUPAC Name

N-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7/c1-2-19(21)20-16-3-4-17-18(15-16)27-14-12-25-10-8-23-6-5-22-7-9-24-11-13-26-17/h2-4,15H,1,5-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHKKCVGQTWASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369235
Record name ST50759498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acryloylamidobenzo-18-crown-6

CAS RN

68865-32-7
Record name ST50759498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
CD Geary, I Zudans, AV Goponenko, SA Asher… - Analytical …, 2005 - ACS Publications
… 2+ with the ligand 4-acryloylamidobenzo-18-crown-6 is 3.01 ± … of the ligand 4-acryloylamidobenzo-18-crown-6 into the … affinity of the ligand 4-acryloylamidobenzo-18-crown-6 to the gel. …
Number of citations: 43 pubs.acs.org
LY Heng, EAH Hall - … to Fundamental and Practical Aspects of …, 2000 - Wiley Online Library
… no plasticizer and which include immobilized polymerizable but hydrophilic ionophores such as 4-acryloylamidobenzo-15-crown5 (AAB15C5) and 4-acryloylamidobenzo-18-crown-6 (…
ME Díaz-García, F Alava-Moreno, A Sanz-Medel - Microchimica Acta, 1994 - Springer
… and analytical characteristics of a reversible fluorimetric sensor for potassium ions based on a selective fluorogenic crown ether (Formula I), 4-acryloylamidobenzo-18-crown-6, are …
Number of citations: 11 link.springer.com
CE Reese, SA Asher - Analytical chemistry, 2003 - ACS Publications
… samples were made by polymerizing a solution containing 103 mg of acrylamide (Fluka), 3.95 mg of N‘,N-methylenebisacrylamide (Fluka), 84 mg of 4-acryloylamidobenzo-18-crown-6 (…
Number of citations: 125 pubs.acs.org
SA Asher, SF Peteu, CE Reese, M Lin… - Analytical and …, 2002 - Springer
… A mixture of 103 mg AMD, 7.9 mg BIS, and 56 mg 4-acryloylamidobenzo-18-crown-6 in 160 mg water was added to 1.96 g of a 93 mg mL–1 dispersion of 120-nm colloidal particles. Ion-…
Number of citations: 117 link.springer.com
JT Zhang, L Wang, J Luo, A Tikhonov… - Journal of the …, 2011 - ACS Publications
… Alternatively, a crown ether-containing hydrogel-film-embedded 2-D array was fabricated by replacing the AAc with 30 μL of a 1:2 (w/v) solution of 4-acryloylamidobenzo-18-crown-6 (…
Number of citations: 227 pubs.acs.org
CE Reese, ME Baltusavich, JP Keim… - Analytical …, 2001 - ACS Publications
… We used the polymerizable chelator, 4-acryloylamidobenzo-18-crown-6 (AAB18C6, Aldrich) to chelate Pb 2+ . The IPCCA was made by dissolving 2.38 mmol of AMD, 0.108 mmol of bis(…
Number of citations: 123 pubs.acs.org
Y Qin, S Peper, A Radu, A Ceresa… - Analytical Chemistry, 2003 - ACS Publications
… Recently, two hydrophilic crown ether-type potassium-selective ionophores, 4‘-acryloylamidobenzo-15-crown-5 (AAB15C5) and 4‘-acryloylamidobenzo-18-crown-6 (AAB18C6), 11 as …
Number of citations: 114 pubs.acs.org
Y Qin, E Bakker - Analytical chemistry, 2003 - ACS Publications
… In other recent reports, two hydrophilic crown ether-type potassium-selective ionophores, 4‘-acryloylamidobenzo-15-crown-5 (AAB15C5) and 4‘-acryloylamidobenzo-18-crown-6 (…
Number of citations: 67 pubs.acs.org
Z Cai, NL Smith, JT Zhang, SA Asher - Analytical chemistry, 2015 - ACS Publications
… We fabricated a 2-D sensing material for determining Pb 2+ by incorporating the crown ether 4-acryloylamidobenzo-18-crown-6 into an acrylamide hydrogel. (43) This crown ether …
Number of citations: 201 pubs.acs.org

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